An In-Depth Technical Guide to 6-Chloro-2,3-difluoroaniline (CAS Number 1373920-77-4)
An In-Depth Technical Guide to 6-Chloro-2,3-difluoroaniline (CAS Number 1373920-77-4)
Introduction
This technical guide provides a comprehensive overview of 6-Chloro-2,3-difluoroaniline, a halogenated aniline derivative of interest to researchers and professionals in drug development and medicinal chemistry. Halogenated anilines are pivotal building blocks in the synthesis of a wide array of biologically active molecules. The strategic placement of chloro and fluoro substituents on the aniline scaffold can significantly influence the physicochemical and pharmacokinetic properties of the resulting compounds, including their metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2]
It is important to note that 6-Chloro-2,3-difluoroaniline is a relatively novel compound, and as such, extensive peer-reviewed literature detailing its properties and applications is not yet widely available. This guide, therefore, synthesizes the currently accessible data from commercial suppliers and infers certain properties and reactivity patterns based on established principles of organic chemistry and the known behavior of structurally similar molecules. All inferred data should be treated as provisional until experimentally validated.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its application in synthesis and drug design. Below is a summary of the known and estimated properties of 6-Chloro-2,3-difluoroaniline.
| Property | Value | Source/Method |
| CAS Number | 1373920-77-4 | Commercial Suppliers |
| Molecular Formula | C₆H₄ClF₂N | Commercial Suppliers |
| Molecular Weight | 163.55 g/mol | Calculated |
| Appearance | Light yellow to brown solid/liquid | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents (e.g., THF, DCM, Methanol) | Inferred from similar compounds |
Spectroscopic Data
Detailed spectroscopic data for 6-Chloro-2,3-difluoroaniline is not currently available in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine and chlorine atoms. The amine protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing valuable structural information.
-
¹⁹F NMR: The fluorine NMR spectrum will be crucial for confirming the positions of the fluorine atoms and will likely show two distinct signals with mutual coupling.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of one chlorine atom.
Synthesis and Reactivity
Synthetic Approach
While specific, detailed synthetic protocols for 6-Chloro-2,3-difluoroaniline are not published in peer-reviewed journals, a plausible synthetic route can be devised from commercially available starting materials. A likely precursor is 4-bromo-6-chloro-2,3-difluoroaniline . The synthesis would involve the selective removal of the bromine atom.
A general protocol for such a transformation is outlined below. Disclaimer: This is a generalized procedure and requires optimization for this specific substrate.
Debromination of 4-bromo-6-chloro-2,3-difluoroaniline
-
Reaction Setup: To a solution of 4-bromo-6-chloro-2,3-difluoroaniline in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) in a reaction vessel, add a palladium catalyst (e.g., 5-10 mol% of Pd/C).
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-5 bar) and stirred vigorously at room temperature. A hydrogen source like ammonium formate can also be used in transfer hydrogenation.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield 6-Chloro-2,3-difluoroaniline.
Figure 1. Hypothesized synthesis of 6-Chloro-2,3-difluoroaniline.
Chemical Reactivity
The reactivity of 6-Chloro-2,3-difluoroaniline is governed by its functional groups: the aniline moiety and the halogen substituents on the aromatic ring.
-
Aniline Reactivity: The primary amine group is nucleophilic and can undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups (Sandmeyer reaction).
-
Buchwald-Hartwig Amination: The aniline can act as a nucleophile in palladium-catalyzed cross-coupling reactions to form N-aryl bonds.
-
-
Aromatic Ring Reactivity: The electron-donating nature of the amino group activates the aromatic ring towards electrophilic substitution. However, the electron-withdrawing effects of the fluorine and chlorine atoms will deactivate the ring to some extent and direct incoming electrophiles to specific positions. The fluorine and chlorine atoms themselves can be subject to nucleophilic aromatic substitution under certain conditions, although this is generally challenging.
Figure 2. General reactivity of 6-Chloro-2,3-difluoroaniline.
Applications in Drug Discovery and Development
Fluoroaniline derivatives are highly valued in medicinal chemistry for their ability to modulate the properties of drug candidates.[2][3] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter pKa and lipophilicity.[1][4]
While specific applications of 6-Chloro-2,3-difluoroaniline in drug development have not been documented in publicly available literature, its structure suggests its potential as a key intermediate for the synthesis of novel therapeutic agents. It can be envisioned as a building block for creating libraries of compounds for screening against various biological targets. The unique substitution pattern of this molecule offers a distinct chemical space to explore in the design of new drugs for a range of diseases, including cancer, inflammation, and infectious diseases.[5]
Safety and Handling
Potential Hazards:
-
Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin, eye, and respiratory irritation.
-
Environmental Hazards: The environmental impact is unknown, but it should be handled in a way that prevents its release into the environment.
Recommended Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a laboratory coat, and safety goggles or a face shield.
-
If there is a risk of inhalation, use a properly fitted respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention and provide the attending physician with as much information as possible about the compound.
Conclusion
6-Chloro-2,3-difluoroaniline is a promising, albeit currently under-documented, building block for medicinal chemistry and drug discovery. Its unique halogenation pattern offers the potential to create novel chemical entities with desirable pharmacological properties. As research progresses, a more detailed understanding of its physicochemical properties, reactivity, and biological applications will undoubtedly emerge. Until then, researchers should proceed with caution, employing robust safety measures and validating all experimental findings.
References
- Zha, Z., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. Pharma sourcing.
- Zha, Z., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
- Sparrow Chemical. (n.d.). Fluoroaniline Series.
- S, S., et al. (2020). Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure & Dynamics, 39(16), 5961-5972.
Sources
- 1. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-2,3-difluoroaniline
Negative charge is delocalized and stabilized by -F groups
Substituted Product